![molecular formula C16H17NOS B5861157 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5861157.png)
1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine, also known as MNCP, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. MNCP is a thioamide compound that contains a pyrrolidine ring and a naphthalene moiety. It is a potent inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which plays a crucial role in cholesterol metabolism.
作用機序
1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine inhibits ACAT by binding to the active site of the enzyme. It forms a covalent bond with the thiol group of cysteine residues in the active site, which prevents the binding of the substrate. This leads to a decrease in the formation of cholesteryl esters, which are the precursors of lipoproteins.
Biochemical and Physiological Effects:
1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine has been shown to have several biochemical and physiological effects. It has been shown to decrease the formation of lipoproteins in vitro and in vivo. This can lead to a decrease in the accumulation of cholesterol in the arterial wall, which can be beneficial in the treatment of atherosclerosis. 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine has also been shown to have anti-inflammatory effects. It can decrease the expression of inflammatory cytokines and adhesion molecules, which can be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine has several advantages as a tool for scientific research. It is a potent inhibitor of ACAT, which makes it a valuable tool for studying cholesterol metabolism. It has also been shown to have anti-inflammatory effects, which can be beneficial in the study of inflammatory diseases. However, 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine has some limitations as well. It is a thioamide compound, which can be unstable in some conditions. It also has a relatively short half-life, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine. One area of interest is the development of more stable analogs of 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine. This could lead to compounds with improved properties for use in scientific research. Another area of interest is the study of the effects of 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine on other enzymes involved in cholesterol metabolism. This could lead to a better understanding of the role of ACAT in cholesterol metabolism and the development of new therapies for cardiovascular diseases. Finally, the study of the anti-inflammatory effects of 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine could lead to the development of new therapies for inflammatory diseases.
合成法
The synthesis of 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine involves the reaction of 4-methoxy-1-naphthyl isothiocyanate with pyrrolidine in the presence of a base. The reaction proceeds through nucleophilic attack of the pyrrolidine nitrogen on the isothiocyanate carbon, followed by cyclization to form the pyrrolidine ring. The resulting compound is purified by column chromatography to obtain pure 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine.
科学的研究の応用
1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of ACAT, which makes it a valuable tool for studying cholesterol metabolism. ACAT is an enzyme that is responsible for esterifying cholesterol, which is a critical step in the formation of lipoproteins. Inhibition of ACAT can lead to a decrease in the formation of lipoproteins, which can be beneficial in the treatment of atherosclerosis and other cardiovascular diseases.
特性
IUPAC Name |
(4-methoxynaphthalen-1-yl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-18-15-9-8-14(12-6-2-3-7-13(12)15)16(19)17-10-4-5-11-17/h2-3,6-9H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFNDBYWXDONGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=S)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

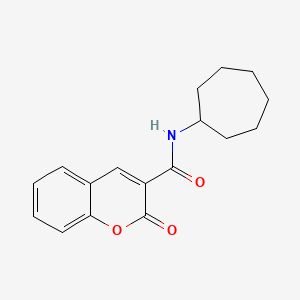
![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)
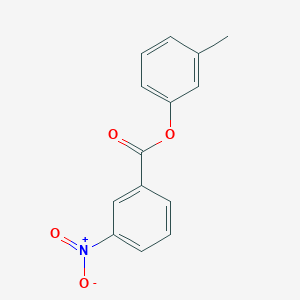
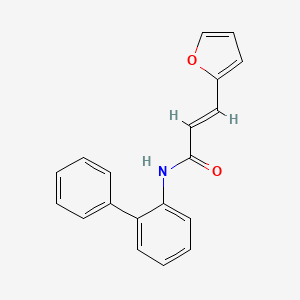
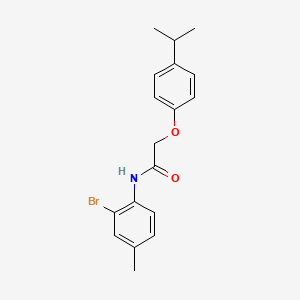
![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide](/img/structure/B5861121.png)
![2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5861126.png)
![{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)
![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5861145.png)
![5-[5-(4-chlorophenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
![5,7-dimethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5861171.png)
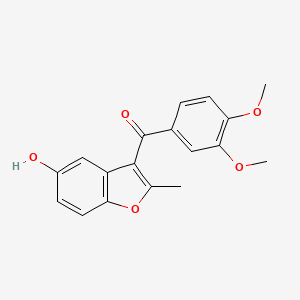
![N'-(5-chloro-2-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5861178.png)